Synthesis and characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE
Synthesis and characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE
An In-Depth Technical Guide to the Synthesis and Characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE
Executive Summary
The indazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE, a key building block for drug discovery and medicinal chemistry. We present a detailed, field-proven synthetic protocol, explain the causal reasoning behind experimental choices, and outline a robust analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Significance of the Functionalized Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles that are isosteric with purines and other endogenous ligands, making them highly valuable in the design of bioactive molecules.[2] The strategic functionalization of the indazole ring system allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the introduction of a bromine atom at the 3-position provides a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse and complex molecular architectures.
METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE (CAS No. 192945-57-6) is a particularly useful derivative.[3] The N1-methylation prevents competing side reactions at this position, while the methyl ester at the 6-position offers a site for further modification, such as amidation or reduction. This trifunctionalized pattern makes it an ideal starting material for building libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and neurology.[4]
Synthesis Methodology
The synthesis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE is most efficiently achieved via a two-step sequence starting from the commercially available 3-Bromo-1H-indazole-6-carboxylic acid. The selected pathway prioritizes regioselectivity and high conversion, employing standard and scalable organic chemistry techniques.
Overall Synthetic Pathway
The logical flow of the synthesis involves the esterification of the carboxylic acid followed by the regioselective methylation of the indazole nitrogen. Reversing the order can lead to potential complications with the free carboxylic acid during the methylation step.
Caption: Two-step synthesis of the target compound.
Step 1: Fischer Esterification of 3-Bromo-1H-indazole-6-carboxylic acid
Causality: The Fischer esterification is a classic, acid-catalyzed equilibrium process. Using methanol as both the solvent and reagent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. This method is cost-effective and generally provides good yields for aromatic carboxylic acids.[5][6]
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-1H-indazole-6-carboxylic acid (1.0 eq).
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Add methanol (approx. 0.2 M concentration) to the flask.
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Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE, which can be used in the next step without further purification or purified by recrystallization if necessary.
Step 2: N-Methylation of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE
Causality: The N-H proton of the indazole ring is acidic and can be removed by a suitable base. Potassium carbonate (K₂CO₃) is a mild and effective base for this purpose. The resulting indazolide anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in an Sₙ2 reaction to form the N-methylated product. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile. The N1 position is generally favored for alkylation under these conditions.
Experimental Protocol:
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Dissolve the crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE (1.0 eq) in DMF in a round-bottom flask.
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Add potassium carbonate (2.0 eq) to the solution.
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Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 3-5 hours. Monitor progress by TLC.
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Upon completion, pour the reaction mixture into ice water to precipitate the product.
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Collect the solid product by vacuum filtration and wash thoroughly with water.
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Dry the solid under vacuum.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE as a solid.
Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Analytical Workflow Diagram
Caption: Integrated workflow for product analysis.
Expected Analytical Data
The following table summarizes the expected characterization data for METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₉BrN₂O₂[3] |
| Molecular Weight | 269.09 g/mol [3] |
| Appearance | White to off-white solid |
| Mass Spec. (ESI+) | m/z ≈ 270, 272 ([M+H]⁺, ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 ppm (s, 1H, H-7), δ ~8.0 ppm (d, 1H, H-5), δ ~7.6 ppm (d, 1H, H-4), δ ~4.1 ppm (s, 3H, N-CH₃), δ ~3.9 ppm (s, 3H, O-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 ppm (C=O), ~142-120 ppm (6 Ar-C), ~118 ppm (C-Br), δ ~52 ppm (O-CH₃), δ ~35 ppm (N-CH₃) |
| HPLC Purity | ≥95% (typical)[4] |
Note: NMR chemical shifts (δ) are predicted values and may vary slightly based on solvent and experimental conditions.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE. By elucidating the chemical principles behind the chosen reaction conditions and providing a comprehensive characterization workflow, we establish a reliable protocol for obtaining this high-value chemical intermediate. The strategic placement of the bromo, methyl, and ester functionalities makes this compound an exceptionally versatile platform for the development of novel indazole-based therapeutics, empowering researchers to accelerate their drug discovery efforts.
References
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- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
- National Institutes of Health. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.
- Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate.
- ChemicalBook. (n.d.). 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum.
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- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis.
- Jilla Lavanya et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
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